1-ethyl-4-(4-methylcyclohexyl)piperazine
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Overview
Description
1-Ethyl-4-(4-methylcyclohexyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group at the first position and a 4-methylcyclohexyl group at the fourth position of the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-ethyl-4-(4-methylcyclohexyl)piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Ethyl-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Ethyl-4-(4-methylcyclohexyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-4-(4-methylcyclohexyl)piperazine can be compared with other similar piperazine derivatives, such as:
- 1-Ethyl-4-(4-methylphenyl)piperazine
- 1-Ethyl-4-(4-methylbenzyl)piperazine
- This compound-1-carboxylate
These compounds share a similar piperazine core structure but differ in the substituents attached to the ring. The unique combination of the ethyl and 4-methylcyclohexyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
1-ethyl-4-(4-methylcyclohexyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-14-8-10-15(11-9-14)13-6-4-12(2)5-7-13/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFCGMFTWRLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCC(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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